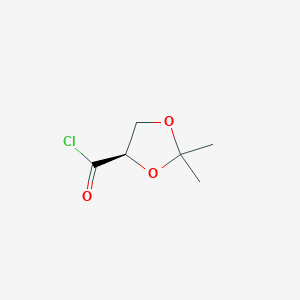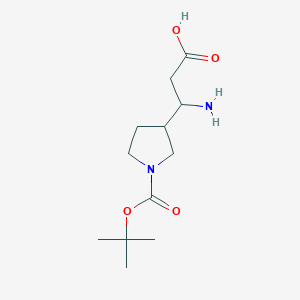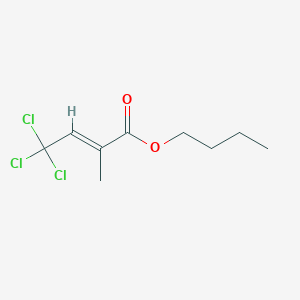
Butyl 2-methyl-4,4,4-trichlorobut-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butyl 2-methyl-4,4,4-trichlorobut-2-enoate: is an organic compound with the molecular formula C9H13Cl3O2 and a molecular weight of 259.56 g/mol This compound is a butyl ester derivative of 2-butenoic acid, featuring three chlorine atoms attached to the terminal carbon of the butenoate group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Butyl 2-methyl-4,4,4-trichlorobut-2-enoate typically involves the esterification of 2-butenoic acid with butanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:
2-Butenoic acid+ButanolCatalystButyl 2-methyl-4,4,4-trichlorobut-2-enoate+Water
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reagents and controlled reaction conditions, such as temperature and pressure, are crucial to achieving high-quality products.
化学反応の分析
Types of Reactions:
Oxidation: Butyl 2-methyl-4,4,4-trichlorobut-2-enoate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide. These reactions may lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like hydroxide ions, amines, or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as hydroxide ions, amines, thiols, typically in polar solvents.
Major Products:
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Alcohols or alkanes.
Substitution: Corresponding substituted products depending on the nucleophile used.
科学的研究の応用
Chemistry: Butyl 2-methyl-4,4,4-trichlorobut-2-enoate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic chemistry.
Biology and Medicine: In biological research, this compound may be used to study enzyme-catalyzed reactions involving ester hydrolysis. It can also serve as a model compound for investigating the effects of halogenated esters on biological systems.
Industry: The compound finds applications in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its reactivity and stability make it suitable for use in various industrial processes.
作用機序
The mechanism of action of Butyl 2-methyl-4,4,4-trichlorobut-2-enoate involves its interaction with nucleophiles or electrophiles, depending on the reaction conditions. The presence of three chlorine atoms on the terminal carbon enhances its electrophilic character, making it susceptible to nucleophilic attack. This property is exploited in various chemical reactions to achieve desired transformations.
類似化合物との比較
- Butyl 4,4,4-trichloro-2-methylbutanoate
- Butyl 2-methyl-4,4,4-trichlorobutanoate
- Butyl 4,4,4-trichloro-2-butenoate
Uniqueness: Butyl 2-methyl-4,4,4-trichlorobut-2-enoate is unique due to the presence of a double bond in the butenoate group, which imparts distinct reactivity compared to its saturated counterparts. The double bond allows for additional reactions such as hydrogenation and polymerization, expanding its utility in synthetic applications.
特性
CAS番号 |
97993-74-3 |
|---|---|
分子式 |
C9H13Cl3O2 |
分子量 |
259.6 g/mol |
IUPAC名 |
butyl 4,4,4-trichloro-2-methylbut-2-enoate |
InChI |
InChI=1S/C9H13Cl3O2/c1-3-4-5-14-8(13)7(2)6-9(10,11)12/h6H,3-5H2,1-2H3 |
InChIキー |
YKQFRTQUUWZPEP-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)C(=CC(Cl)(Cl)Cl)C |
異性体SMILES |
CCCCOC(=O)/C(=C/C(Cl)(Cl)Cl)/C |
正規SMILES |
CCCCOC(=O)C(=CC(Cl)(Cl)Cl)C |
Key on ui other cas no. |
97993-74-3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


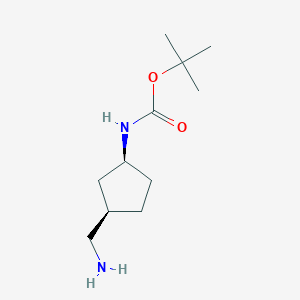
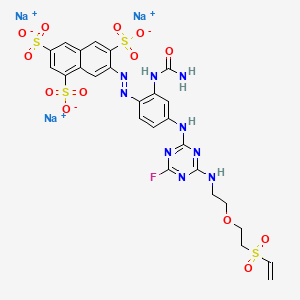
![1H-Pyrrolo[2,3-b]pyridine, 1-[2-(4-morpholinyl)ethyl]-](/img/structure/B1624710.png)
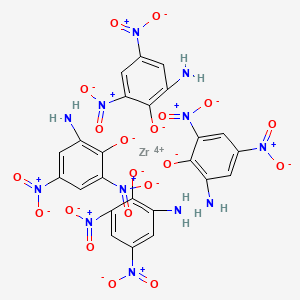
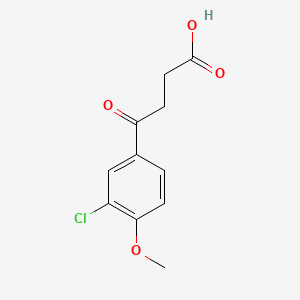
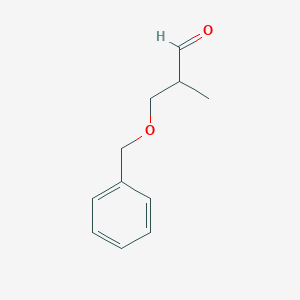
![6-Quinazolinol, 4-[(3-chlorophenyl)amino]-7-methoxy-](/img/structure/B1624716.png)
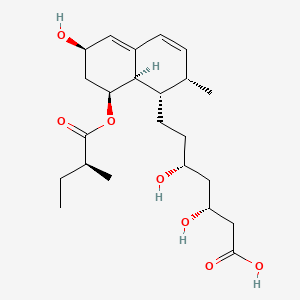
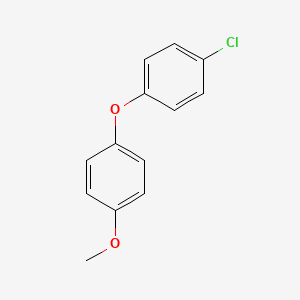
![(2E,5E)-3-benzyl-2-(4-methoxyphenylimino)-5-(3-methylbenzo[d]thiazol-2(3H)-ylidene)thiazolidin-4-one](/img/structure/B1624720.png)
![5,6,7,8-Tetrahydropyrido[3,4-b]pyrazine-7-carboxylic acid](/img/structure/B1624721.png)
![4-(Pyridin-4-YL)-1,4-diazabicyclo[3.1.1]heptane](/img/structure/B1624722.png)
